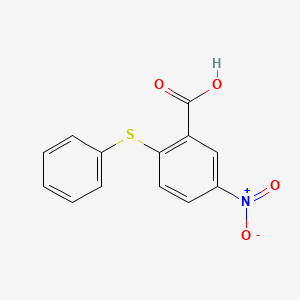

5-Nitro-2-(phenylthio)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGUREXFPRWNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286049 | |

| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-67-1 | |

| Record name | 6345-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Nitrobenzoic Acid Derivatives in Advanced Organic Synthesis

Nitrobenzoic acids are a class of organic compounds derived from benzoic acid, featuring one or more nitro groups (-NO2) attached to the benzene (B151609) ring. fiveable.mefishersci.com The presence of the electron-withdrawing nitro group profoundly influences the chemical properties of the benzoic acid scaffold, making these derivatives valuable intermediates in a wide array of synthetic applications. fiveable.me

The nitro group enhances the acidity of the carboxylic acid group, making nitrobenzoic acids approximately ten times more acidic than benzoic acid itself. wikipedia.org This heightened acidity can be advantageous in various chemical reactions. Furthermore, the nitro group activates the benzene ring towards nucleophilic aromatic substitution, a reaction that is typically challenging for unsubstituted benzene rings. fiveable.me This reactivity allows for the introduction of diverse functional groups onto the aromatic core.

A crucial transformation of nitrobenzoic acids is the reduction of the nitro group to an amino group (-NH2). This reaction yields aminobenzoic acid derivatives, which are fundamental building blocks in the synthesis of numerous pharmaceuticals, dyes, and other industrially significant compounds. fiveable.mewikipedia.org For instance, 3-aminobenzoic acid is a precursor to certain dyes, while 4-aminobenzoic acid is used to prepare the anesthetic procaine. wikipedia.org The three isomers of nitrobenzoic acid—ortho, meta, and para—each exhibit distinct reactivity and are utilized in different synthetic pathways. fiveable.mewikipedia.org

Significance of Thioether Functionalities in Benzoic Acid Scaffolds

The incorporation of a thioether (-S-) linkage into a benzoic acid molecule introduces a new dimension of chemical reactivity and potential applications. Thioethers, also known as sulfides, are organosulfur compounds that play a crucial role in various chemical and biological processes. wikipedia.org

In the context of benzoic acid, the thioether functionality can influence the molecule's biological activity. The presence of a thioether group can enhance a compound's interaction with biological targets and is a feature found in a number of antimicrobial and antiparasitic agents. tubitak.gov.tr For example, derivatives of 2-(methylthio)-1H-benzimidazole have shown significant activity against the parasite Giardia lamblia. tubitak.gov.tr The combination of a thioether and a carboxylic acid group within the same molecule, as seen in 4-[(2-Hydroxyethyl)thio]benzoic acid, can create a balance of hydrophilicity and lipophilicity, which is important for drug formulation and bioavailability.

Overview of Research Trajectories for the Chemical Compound

Established Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several key methodologies, primarily involving nucleophilic aromatic substitution or the nitration of a pre-formed thioether.

Synthesis from Thiophenol and 2-Bromo-5-nitrobenzoic Acid

A primary and logical route to this compound involves the reaction of thiophenol with 2-Bromo-5-nitrobenzoic acid. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the bromine atom on the aromatic ring is displaced by the sulfur nucleophile of thiophenol (or more commonly, its conjugate base, the thiophenolate anion). The reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which is positioned para to the bromine atom. This positioning effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the substitution, thereby lowering the activation energy of the reaction.

Often, this type of reaction is carried out as a copper-catalyzed process, known as an Ullmann condensation or Ullmann-type reaction. organic-chemistry.orgchempedia.info The use of a copper catalyst, such as copper(I) oxide or other Cu(I) salts, is common for forming aryl-sulfur bonds from aryl halides and thiols, particularly when the aromatic ring is not sufficiently activated for uncatalyzed substitution to occur readily. chempedia.inforesearchgate.net The reaction is typically performed in a polar aprotic solvent in the presence of a base to deprotonate the thiophenol.

Table 1: Key Features of Synthesis via Nucleophilic Aromatic Substitution

| Reactants | Reaction Type | Key Conditions | Role of Nitro Group |

|---|

Oxidative Pathways to the Compound

An alternative and effective synthetic strategy is the direct nitration of 2-(phenylthio)benzoic acid. This method falls under the category of electrophilic aromatic substitution, where the nitration is the key oxidative step. In this pathway, the pre-formed thioether is treated with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The directing effects of the substituents on the 2-(phenylthio)benzoic acid ring guide the position of nitration. The carboxylic acid group is a meta-director, while the phenylthio group is an ortho-, para-director. The nitration occurs selectively at the 5-position, which is para to the activating phenylthio group and meta to the deactivating carboxylic acid group. To control the reaction and prevent over-nitration or side reactions, the process is generally conducted at low temperatures.

Derivatization Strategies of this compound and Analogues

The functional groups present in this compound—the carboxylic acid, the nitro group, and the thioether linkage—offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.

Functional Group Interconversions and Modifications

The primary functional groups of this compound are amenable to a variety of interconversions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 5-Amino-2-(phenylthio)benzoic acid, a key intermediate for further derivatization, such as the formation of amides or azo compounds.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions. For instance, esterification can be achieved by reacting it with an alcohol under acidic conditions to produce the corresponding ester. A crucial modification is the conversion to an acid hydrazide. This is typically done in a two-step process: first, the carboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the this compound hydrazide. This hydrazide is a vital building block for synthesizing hydrazone derivatives.

Formation of Hydrazone Derivatives for Antimycobacterial Research

Hydrazone derivatives of various aromatic and heteroaromatic compounds have garnered significant attention in medicinal chemistry due to their biological activities. In the context of analogues of the title compound, research has demonstrated the potential of this chemical class in antimycobacterial research.

A study on 2-(phenylthio)benzoylarylhydrazones, which are direct analogues lacking the nitro group, has outlined a clear synthetic and evaluation pathway. In this work, 2-(phenylthio)benzoic acid hydrazide was condensed with various substituted aldehydes under acidic catalysis to produce a series of hydrazone derivatives. Subsequent evaluation of these compounds against Mycobacterium tuberculosis H37Rv revealed that analogues containing a nitroheteroaryl moiety, specifically a 5-nitrofuran or 5-nitrothiophene group, exhibited significant antimycobacterial activity. The 5-Nitro-2-thienyl analogue was particularly potent, suggesting that the nitro group plays a critical role in the biological activity of this class of compounds. This highlights the strategic importance of synthesizing hydrazone derivatives from nitro-containing precursors like this compound for developing new antituberculosis agents. google.comorgsyn.org

Table 2: Antimycobacterial Activity of Analogous Hydrazone Derivatives

| Compound Analogue | Substituent | Activity against M. tuberculosis H37Rv (IC₉₀) | Reference |

|---|---|---|---|

| 4f | 5-Nitro-2-furyl | 7.57 µg/mL |

Exploration of Azo-Containing Derivatives

Azo compounds, characterized by the -N=N- functional group, are another important class of derivatives that can be accessed from this compound. The synthesis of these derivatives leverages the reactivity of the aromatic amine obtained from the reduction of the nitro group.

The synthetic sequence begins with the reduction of this compound to 5-Amino-2-(phenylthio)benzoic acid. This resulting aniline (B41778) derivative can then undergo diazotization. This reaction involves treating the amine with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂) to convert the primary amino group into a diazonium salt (-N₂⁺Cl⁻). sciforum.netnih.gov

The resulting diazonium salt is a reactive electrophile that can be coupled with electron-rich aromatic compounds, such as phenols or anilines, in an electrophilic aromatic substitution reaction to form a stable azo dye. sciforum.net This diazotization-coupling sequence is a versatile and widely used method for the synthesis of a vast array of azo compounds with diverse structures and properties. researchgate.net The incorporation of the 2-(phenylthio)benzoic acid moiety into an azo structure could be explored for the development of new dyes or biologically active molecules.

Generation of Anilino and Piperidinyl/Morpholinyl Analogues

The core structure of this compound serves as a scaffold for the development of various analogues, including those incorporating anilino and piperidinyl/morpholinyl moieties. These modifications are achieved through specific synthetic routes that leverage the reactivity of related starting materials.

The synthesis of anilino analogues often involves the reaction of a 5-chloro-2-nitroaniline (B48662) derivative with a thiophenol. google.com For instance, 2-nitro-5-(phenylthio)-aniline can be prepared by reacting 5-chloro-2-nitroaniline with thiophenol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. google.com Another approach involves the use of sodium hydride to form the sodium thiophenolate, which then reacts with 5-chloro-2-nitroaniline. google.com These methods provide a pathway to introduce the anilino group, which can be further modified or may itself be a key feature for the molecule's intended application. The synthesis of 2-(2-Nitroanilino)benzoic acid, a related anilino-benzoic acid derivative, has also been reported, highlighting the broader interest in this class of compounds. researchgate.net

Similarly, piperidinyl and morpholinyl analogues can be synthesized. For example, 5-Nitro-2-piperidin-1-yl-benzoic acid is synthesized from 2-Chloro-5-nitrobenzoic acid and piperidine. chemicalbook.com An Ullmann condensation reaction, facilitated by copper and potassium carbonate in N,N-dimethylformamide under ultrasonic irradiation, has been shown to be an effective method for this transformation, achieving a 90% yield in a short reaction time. chemicalbook.com

A summary of representative reactions for generating these analogues is presented below:

| Analogue Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

| Anilino | 5-Chloro-2-nitroaniline, Thiophenol | Potassium carbonate, Dimethylformamide, Reflux | 2-Nitro-5-(phenylthio)-aniline | google.com |

| Anilino | 5-Chloro-2-nitroaniline, Thiophenol | Sodium hydride, Dimethylformamide | 2-Nitro-5-(phenylthio)-aniline | google.com |

| Piperidinyl | 2-Chloro-5-nitrobenzoic acid, Piperidine | Copper, Potassium carbonate, N,N-dimethylformamide, Ultrasonic irradiation | 5-Nitro-2-piperidin-1-yl-benzoic acid | chemicalbook.com |

Catalytic Approaches in the Synthesis of Phenylthio Benzoic Acids

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes leading to phenylthio benzoic acids and their derivatives.

Cerium-Catalyzed Reactions in Related Syntheses

Cerium-based catalysts are recognized for their unique acid-base properties and have found applications in various organic transformations. rsc.orgredalyc.org While direct cerium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles of cerium catalysis are relevant to analogous reactions. Cerium oxide (CeO2) possesses both Lewis acid and base sites, which can facilitate reactions such as dehydration and acetalization. rsc.orgredalyc.org This bifunctional nature allows for the activation of multiple substrates in a single catalytic system. For instance, mesoporous cerium oxide has demonstrated high catalytic activity in the conversion of glycerol, a process that involves dehydration reactions. redalyc.org Such catalytic systems could potentially be adapted for steps in the synthesis of phenylthio benzoic acids, for example, in reactions involving the formation of ether or thioether linkages under specific conditions.

Phase Transfer Catalysis in Analogous Preparations

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. princeton.eduresearchgate.net This methodology is particularly advantageous for nucleophilic substitution reactions, which are central to the synthesis of many phenylthio benzoic acid derivatives. In the context of preparing compounds analogous to this compound, PTC has been successfully employed. For example, the synthesis of 2-nitro-5-(phenylthio)-aniline from 5-chloro-2-nitroaniline and thiophenol can be carried out in a two-phase system of aqueous sodium hydroxide (B78521) and toluene, using tetrabutylammonium (B224687) bromide as the phase transfer catalyst, achieving a high yield of 98%. google.com The use of PTC can offer several benefits, including milder reaction conditions, increased reaction rates, and often, the avoidance of anhydrous solvents. princeton.edubiomedres.us

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. egrassbcollege.ac.in

In the synthesis of this compound and its analogues, several green chemistry aspects can be considered. The use of phase transfer catalysis, as mentioned previously, aligns with green chemistry principles by potentially reducing the need for organic solvents and enabling the use of water as a solvent. jetir.org This approach can lead to more environmentally benign processes. jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Applications in Structural Assignment

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and a signal for the carboxylic acid proton.

The protons of the phenylthio group would typically appear as a complex multiplet in the aromatic region. The protons on the substituted benzoic acid ring are expected to show a characteristic splitting pattern. Specifically, the proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, reflecting their coupling with adjacent protons. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, although its visibility can be dependent on the solvent and concentration.

To illustrate, the ¹H NMR spectral data for the related compound 2-(phenylthio)benzoic acid in DMSO-d₆ shows multiplets for the phenyl group protons between δ 7.15 and 7.62 ppm and distinct signals for the benzoic acid protons at δ 7.89-7.91 (d) and δ 8.00-8.03 (d) ppm. The introduction of a nitro group at the 5-position in the target compound would be expected to shift the signals of the adjacent protons (H-4 and H-6) further downfield due to the nitro group's strong electron-withdrawing nature.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of a molecule. The spectrum for this compound should display 13 distinct signals, corresponding to the 13 non-equivalent carbon atoms in the structure, unless there is an accidental overlap of signals.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The carbon atoms attached to the nitro group (C5) and the sulfur atom (C2) would also be significantly shifted. The remaining aromatic carbons would resonate in the typical range of approximately 120-150 ppm.

For comparison, the ¹³C NMR spectrum of 2-(phenylthio)benzoic acid in DMSO shows signals for the benzoic acid portion at δ 124.99, 126.47, 131.37, 131.84, 132.06, 133.76, 138.75, and 139.40 ppm, with the carboxyl carbon at 168.09 ppm. In the case of this compound, the C5 signal would be shifted downfield due to the deshielding effect of the nitro group, and the signals for C4 and C6 would also be influenced.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(phenylthio)benzoic acid | DMSO | 7.15-7.20 (t, 2H), 7.30-7.40 (m, 2H), 7.49-7.62 (m, 3H), 7.89-7.91 (d, 1H), 8.00-8.03 (d, 1H) | 124.99, 126.47, 128.54, 131.37, 131.84, 132.06, 132.86, 133.76, 138.75, 139.40, 168.09 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Carboxylic Acid: A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

Nitro Group: Strong asymmetric and symmetric stretching vibrations for the N-O bonds, typically found near 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Thioether: The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ range.

For comparison, the IR spectrum of 2-nitrobenzoic acid shows characteristic absorptions for the nitro and carboxylic acid groups, which would be expected to be present in the spectrum of the target compound as well. nist.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

For this compound (C₁₃H₉NO₄S), structural confirmation can be achieved by identifying the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 290.0194 in negative ion mode HRMS.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Expected fragmentation pathways could include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and a nitro group (•NO₂), leading to the formation of characteristic fragment ions.

Advanced Spectroscopic Techniques for Complex Characterization

While ¹H and ¹³C NMR provide foundational data, complex structures often require advanced techniques for complete assignment. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous structural elucidation of this compound.

COSY would establish the connectivity between adjacent protons, confirming the spin systems within the two aromatic rings.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the phenylthio group, the nitro group, and the carboxylic acid on the benzoic acid ring.

Although specific studies employing these techniques on this compound have not been identified, their application would be a standard and necessary step for rigorous characterization.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there are no published crystal structures for this compound itself. However, should a suitable single crystal of the compound or a derivative be grown, X-ray diffraction analysis would provide unequivocal proof of its molecular structure. For instance, derivatives such as the related 2-nitro-5-(phenylthio)-anilines, which have been synthesized, could potentially be crystallized and analyzed to understand the conformational preferences and packing arrangements of this structural motif. google.com Such an analysis would reveal the dihedral angles between the aromatic rings and the geometry of the thioether linkage and nitro group, offering insights that are not accessible through spectroscopic methods alone.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Nitro-2-(phenylthio)benzoic acid, DFT calculations would provide critical insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's electrostatic potential.

Key Parameters from DFT Analysis:

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the MEP surface would likely show a highly negative potential around the oxygen atoms of the nitro and carboxyl groups, making them sites for electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxylic acid. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. It would quantify the delocalization of electron density from the phenylthio group and the benzene (B151609) ring towards the electron-withdrawing nitro group, a phenomenon known as intramolecular charge transfer. aip.org

| MEP Negative Regions | Concentrated on the oxygen atoms of the nitro and carboxyl groups. | Identifies likely sites for interaction with electrophiles or hydrogen bond donors. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations, particularly molecular dynamics (MD), are essential for understanding the behavior of a molecule in a biological environment.

While no specific MD simulations for this compound have been published, such studies would be invaluable for exploring its interactions with potential biological targets, such as ion channels. The compound is structurally related to known chloride channel blockers like 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). sigmaaldrich.com

An MD simulation would involve placing the molecule in a simulated environment (e.g., a water box with ions) and calculating the atomic trajectories over time. This can reveal:

Conformational Flexibility: How the molecule changes its shape, particularly the rotation around the thioether bond and the orientation of the phenyl rings.

Solvation Effects: How water molecules arrange around the solute, which influences its solubility and bioavailability.

Binding Dynamics: If a target protein structure is known, MD simulations can model the process of the molecule binding to its active site, revealing the stability of the complex and the key interacting residues. nih.gov The binding free energy can be calculated to estimate the affinity of the molecule for the target. nih.gov

Prediction of Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms.

Fukui Functions: Derived from DFT, Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely confirm that the carbons on the benzene ring are susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. nih.gov

Reaction Pathway Modeling: The mechanism of known reactions, such as the reduction of the nitro group to an amine, can be modeled. By calculating the energy of intermediates and transition states, chemists can determine the most energetically favorable reaction pathway. This is crucial for optimizing synthetic routes and understanding the formation of metabolic byproducts. For instance, the reduction of the nitro group is a key activation step for the biological activity of many nitroaromatic compounds.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. Computational methods like Quantitative Structure-Activity Relationship (QSAR) are central to modern drug discovery.

Given that analogs of this compound are known ion channel modulators, a computational SAR study would be highly relevant. Such a study would involve synthesizing or computationally designing a library of related compounds and correlating their structural features with their measured (or predicted) activity.

Table 2: Hypothetical SAR Exploration for this compound Analogs

| Structural Modification | Rationale for Investigation | Predicted Effect on Activity |

|---|---|---|

| Position of Nitro Group | The electron-withdrawing effect is position-dependent (ortho, meta, para). | Altering the position would significantly change the electronic profile and likely the binding affinity. nih.gov |

| Replacement of Phenylthio Group | Varying the linker at position 2 (e.g., replacing -S- with -O-, -NH-, or alkyl chains of different lengths as in NPPB). | This would alter the molecule's hydrophobicity, size, and hydrogen bonding capacity, which are critical for receptor binding. nih.gov |

| Substitution on the Phenylthio Ring | Adding electron-donating or electron-withdrawing groups to the secondary phenyl ring. | Modulates the electronic properties and steric bulk of that part of the molecule, fine-tuning interactions with the target. |

| Modification of Carboxylic Acid | Esterification or conversion to an amide. | Changes the charge and hydrogen-bonding capability of this crucial functional group, likely impacting target interaction and cell permeability. |

By building a QSAR model from such data, researchers can develop mathematical equations that predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Biological Activities and Biochemical Mechanisms Non Clinical Investigations

Antimycobacterial Activity of 5-Nitro-2-(phenylthio)benzoic acid Derivatives

Derivatives of this compound have been identified as a promising class of compounds in the search for new treatments for tuberculosis. The presence of a nitro group, a feature found in other antitubercular agents, appears crucial to their activity. researchgate.netnih.gov Studies have shown that aromatic nitro derivatives, in general, exhibit a particular capacity to inhibit Mycobacterium tuberculosis (Mtb) strains. nih.govresearchgate.net This enhanced sensitivity of Mtb to nitro-containing compounds may be linked to a deficiency in their metabolism compared to other mycobacteria that have higher levels of nitroreductase enzymes. nih.govresearchgate.net

Research into 2-(phenylthio)benzoylarylhydrazone derivatives, which are structurally related to this compound, has demonstrated notable efficacy against the virulent Mycobacterium tuberculosis H37Rv strain. nih.gov Specifically, derivatives incorporating a 5-nitro-substituted heterocyclic ring, such as a 5-nitro-2-thienyl group, have shown significant inhibitory effects. nih.gov

In a broader context, studies on various nitrobenzoate esters have consistently shown that compounds with aromatic nitro substitution are the most active against M. tuberculosis. nih.govmdpi.comnih.gov The 3,5-dinitro esters series, in particular, has been identified as the most potent, showing remarkably strong antimycobacterial effects compared to other derivatives. nih.govmdpi.com

Table 1: Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv

| Compound | Derivative Structure | IC₅₀ (μg/mL) | IC₉₀ (μg/mL) | Selectivity Index (SI) |

| 4f | 5-Nitro-2-furyl analogue | 2.92 | 7.57 | 0.39 |

| 4g | 5-Nitro-2-thienyl analogue | 3.11 | 2.96 | 1.05 |

| Data sourced from a study on 2-(phenylthio)benzoylarylhydrazone derivatives. nih.gov The Selectivity Index (SI) is the ratio of mammalian cell toxicity (IC₅₀) to antimycobacterial activity (IC₉₀). |

The relationship between the chemical structure of these compounds and their biological activity is a critical aspect of their development. Key findings from structure-activity relationship (SAR) studies indicate:

Importance of the Nitro Group : The presence of a nitro group on the aryl part of the molecule is consistently linked to improved antimycobacterial activity. nih.gov Comparisons between analogues with and without this feature show that the nitro-substituted compounds are significantly more potent. nih.gov This aligns with broader findings that aromatic nitro substitution is a primary driver of activity in benzoate (B1203000) derivatives against M. tuberculosis. nih.govmdpi.com

Position and Number of Nitro Groups : Among nitrobenzoates, the 3,5-dinitro substituted derivatives exhibit the most powerful antitubercular effects, suggesting that both the presence and the specific placement of nitro groups are crucial for maximizing potency. nih.govmdpi.com

Nature of the Heterocyclic Ring : In the 2-(phenylthio)benzoylarylhydrazone series, the type of nitro-heteroaryl group influences efficacy. For instance, the 5-nitro-2-thienyl derivative was found to be more active than the 5-nitro-2-furyl analogue, indicating that the sulphur-containing thiophene (B33073) ring may be more favorable for activity than the oxygen-containing furan (B31954) ring in this scaffold. nih.gov

The primary method for assessing the in vitro antimycobacterial activity of these compounds is the Microplate Alamar Blue Assay (MABA). nih.govnih.gov This colorimetric and fluorometric assay is widely used for its reliability, speed, and suitability for high-throughput screening of potential drug candidates against M. tuberculosis. nih.govscispace.com

The MABA method relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (B115843) (the active component of Alamar Blue), to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. nih.govscispace.com A color change from blue to pink indicates mycobacterial growth, while the absence of a color change (remaining blue) signifies inhibition of growth. scispace.com The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change, corresponding to at least 90% inhibition of bacterial growth. nih.govscispace.com The assay is typically performed in a 96-well microplate format, allowing for the simultaneous testing of multiple compounds at various concentrations. nih.govnih.gov

Enzyme Inhibition Studies by Related Nitrobenzoic Acid Derivatives

Analogues of this compound have been investigated for their ability to inhibit specific enzymes, highlighting potential biochemical mechanisms of action beyond direct antimycobacterial effects.

A related compound, 2-nitro-5-thiosulfobenzoic acid (NTSB), has been identified as a novel and specific inhibitor of Deoxyribonuclease I (DNase I), an enzyme that hydrolyzes DNA. nih.gov Studies on bovine pancreatic DNase I (bpDNase I) revealed that NTSB causes inactivation of the enzyme in a pH-dependent manner. nih.gov

The mechanism of inhibition involves the covalent modification of the enzyme. nih.gov Interestingly, the inactivation does not appear to target the enzyme's free sulfhydryl groups but may involve threonine and serine residues. nih.gov The structural integrity of the enzyme remains intact after inactivation by NTSB. nih.gov This inhibition is highly specific, as NTSB does not inactivate other enzymes like DNase II, ribonuclease, chymotrypsin, or lysozyme, making it a selective inhibitor for DNase I. nih.gov

Benzoic acid derivatives have been shown to act as inhibitors of Thiopurine S-methyltransferase (TPMT), an enzyme crucial for the metabolism of thiopurine drugs. nih.gov A range of benzoic acid derivatives can inhibit purified human kidney TPMT, with varying potencies. nih.gov The inhibition is generally noncompetitive or mixed with respect to the enzyme's substrates. nih.gov

Preliminary structure-activity relationship analysis suggests that the benzoic acid structure is fundamental for this inhibitory activity. nih.gov Furthermore, the potency is enhanced by the addition of methoxy (B1213986) and/or phenolic hydroxyl groups to the phenyl ring. nih.gov A quantitative structure-activity relationship (QSAR) analysis further refined this understanding, showing that inhibitory activity is well-modeled by an equation that includes parameters related to lipophilicity and the electronic effects of substituents on the ring. nih.gov This indicates that analogues of this compound could potentially be developed as TPMT inhibitors.

Table 2: Inhibition of Human Kidney Thiopurine Methyltransferase (TPMT) by Benzoic Acid Derivatives

| Inhibitor Compound | Concentration for 50% Inhibition (IC₅₀) |

| 3,4-Dimethoxy-5-hydroxybenzoic acid | 20 µM |

| Acetylsalicylic acid | 2.1 mM |

| Data sourced from a study on benzoic acid derivatives as TPMT inhibitors. nih.gov |

Broader Antimicrobial Spectrum Considerations

The antimicrobial potential of "this compound" can be inferred by examining the bioactivity of structurally related nitrobenzoic acid and thioether derivatives. Research into these classes of compounds has revealed a spectrum of antibacterial and antifungal activities, suggesting that the core structure of "this compound" may possess similar properties.

Nitrobenzoic acid derivatives have been a subject of interest in the search for new antimicrobial agents. The presence of a nitro group on the aromatic ring is a critical feature that appears to contribute to their biological activity. Studies have shown that aromatic nitro compounds, including derivatives of benzoic acid, exhibit inhibitory effects against various bacterial strains. nih.gov For instance, 4-nitrobenzoic acid has been demonstrated to inhibit the in-vitro growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov

The antibacterial efficacy of benzoic acid derivatives is influenced by the nature, number, and position of substituents on the benzoic ring. nih.gov While some substitutions can weaken the antibacterial effect compared to benzoic acid, others can enhance it. nih.gov For example, the introduction of hydroxyl or methoxyl groups can modulate the activity against Escherichia coli. nih.gov

Research on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which share both the nitro group and a thioether linkage with "this compound", has provided specific insights into their antibacterial potential. tubitak.gov.tr A study evaluating a series of these compounds against Gram-positive and Gram-negative bacteria demonstrated their antimicrobial action. tubitak.gov.tr The antibacterial activity of these derivatives was tested against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative). tubitak.gov.tr

Furthermore, the synthesis and evaluation of 2-(phenylthio)benzoylarylhydrazone derivatives have highlighted the importance of the nitro group for antimycobacterial activity. nih.gov Compounds in this series featuring a nitro substitution on an aryl moiety showed improved activity against Mycobacterium tuberculosis H37Rv. nih.gov

The following table summarizes the antibacterial activity of selected nitrobenzoic acid derivatives from a research study.

| Compound Type | Test Organisms | Activity | Reference |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis | Active | tubitak.gov.tr |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Pseudomonas aeruginosa, Escherichia coli | Active | tubitak.gov.tr |

| 4-Nitrobenzoic acid | Mycobacterium tuberculosis | Inhibits in-vitro growth | nih.gov |

| 2-(Phenylthio)benzoylarylhydrazone derivatives with nitro substitution | Mycobacterium tuberculosis H37Rv | Improved activity | nih.gov |

The structural components of "this compound" suggest a potential for antifungal activity, a characteristic observed in related benzoic acid and thioether-containing compounds. Benzoic acid and its derivatives are known for their fungistatic properties against a range of fungi. researchgate.net

A study on 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives revealed significant antifungal activity. tubitak.gov.tr All tested derivatives in this class were found to be more active than the reference antifungal drug ketoconazole (B1673606) against Candida albicans and Candida krusei. tubitak.gov.tr This highlights the potential contribution of the combined nitro and phenylthio substitutions to antifungal efficacy.

The antifungal activity of benzoic acid derivatives is influenced by the substitution pattern on the phenyl ring. researchgate.net For instance, the placement of methyl, methoxy, or chloro groups can enhance antifungal activity against fungi such as Aspergillus flavus and Aspergillus fumigatus. researchgate.net Conversely, the presence of multiple methyl groups has been shown to reduce antifungal activity against other fungal species. researchgate.net

Furthermore, research on other benzoic acid derivatives has demonstrated their effectiveness against various phytopathogenic fungi, with notable activity against species of the Fusarium genus. nih.gov

The table below presents findings on the antifungal activity of compounds related to "this compound".

| Compound Type | Test Organisms | Activity | Reference |

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Candida albicans, Candida krusei | More active than ketoconazole | tubitak.gov.tr |

| Benzoic acid derivatives | Aspergillus flavus, Aspergillus fumigatus | Activity enhanced by certain substitutions | researchgate.net |

| Benzoic acid derivatives | Fusarium genus | Active | nih.gov |

Applications in Advanced Materials and Chemical Intermediates

Role as an Intermediate in Fine Chemical Synthesis

5-Nitro-2-(phenylthio)benzoic acid serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its distinct reactivity makes it a key component in the production of fine chemicals, which are pure, single substances produced in limited quantities and at high prices for specialized purposes.

The structure of this compound allows it to be a foundational building block for more intricate molecular architectures. The presence of the nitro group, the phenylthio group, and the carboxylic acid group offers multiple reaction sites for chemists to exploit. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of further chemical transformations. Similarly, the carboxylic acid and the phenylthio group can undergo various reactions to build up more complex structures. This versatility makes it a sought-after starting material in multi-step organic syntheses. It is classified as an organic building block, specifically a benzene (B151609) compound, and is utilized in the creation of nitroes, sulfides, and carboxylic acids. bldpharm.com

The development of new drugs often relies on the availability of versatile chemical precursors. This compound and its derivatives have been identified as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.gov APIs are the biologically active components of a pharmaceutical drug. The core structure of this compound can be modified to create a diverse library of compounds for pharmacological screening. For example, derivatives of nitrobenzoic acid are essential materials in the pharmaceutical industry. nih.gov The ability to synthesize a variety of compounds from this precursor allows for the exploration of new therapeutic agents. beilstein-journals.orgnih.gov

A related compound, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), is a known chloride channel blocker and a GPR35 agonist, highlighting the pharmacological relevance of this class of molecules. sigmaaldrich.comnih.govnih.govscbt.com The synthesis of such compounds often involves intermediates derived from nitrobenzoic acids. beilstein-journals.orgbeilstein-journals.org

Potential in Materials Science

The unique electronic and structural properties of this compound have led to its exploration in the field of materials science. Its applications range from the development of novel luminescent materials to its use in nanotechnology.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emissive molecules become highly emissive upon aggregation. rsc.orgchemistryjournal.net This effect is often attributed to the restriction of intramolecular rotations in the aggregated state. chemistryjournal.netresearchgate.net While direct studies on the AIE properties of this compound are not extensively reported, its structural motifs are relevant to the design of AIE-active molecules. The development of materials with AIE properties is a burgeoning area of research with applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov The rigid benzoic acid core and the potential for intermolecular interactions through the nitro and carboxylic acid groups suggest that derivatives of this compound could be designed to exhibit AIE characteristics.

In the realm of nanotechnology, the ability to construct well-defined molecular architectures is paramount. The versatile chemical nature of this compound makes it a candidate for the bottom-up synthesis of nanomaterials. Its potential to act as a ligand for metal ions opens up possibilities for creating metal-organic frameworks (MOFs) and other coordination polymers with tailored properties. These materials can have applications in gas storage, catalysis, and sensing.

Role as Ligands in Coordination Chemistry and Metal Complexes

The carboxylic acid group and the nitro group of this compound can act as binding sites for metal ions, making it a valuable ligand in coordination chemistry. nih.gov The resulting metal complexes can exhibit interesting structural and electronic properties.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The design and synthesis of MOFs have garnered significant attention due to their diverse architectures and potential applications in areas such as gas storage, separation, and catalysis. nih.govuniversityofgalway.ie The suitability of a ligand for MOF synthesis is often dependent on its ability to form stable coordination bonds with metal centers, leading to extended porous networks.

While the functional groups within this compound—specifically the carboxylate and nitro groups—are known to participate in the formation of coordination polymers, a review of the current scientific literature reveals a notable absence of studies detailing the successful synthesis and characterization of Metal-Organic Frameworks using this specific compound as a primary organic linker. mdpi.comnih.gov

Research on related compounds, such as other nitro-substituted or thioether-containing carboxylic acids, has demonstrated their capability to form MOFs. For instance, MOFs have been successfully constructed using 3-nitro-4-(pyridin-4-yl)benzoic acid, showcasing the role of the nitro group in the resulting framework. nih.gov Similarly, thioether-functionalized ligands have been employed to create stable Zr(IV)-based MOFs, highlighting the compatibility of the thioether group in framework construction. rsc.orgcityu.edu.hk These examples suggest the theoretical potential of this compound as a ligand for MOF synthesis. However, to date, no specific research has been published to confirm this potential.

Table 1: Status of MOF Synthesis with this compound and Related Ligands

| Ligand | MOF Synthesis Reported | Metal Ions Used | Key Findings |

| This compound | No | N/A | No data available in current scientific literature. |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Yes | Cd(II), Ni(II) | Formation of 3D and 2D frameworks with varying topologies. nih.gov |

| Thioether-equipped dicarboxylate | Yes | Zr(IV) | Resulted in a highly stable porous framework with tunable hydrophobicity. cityu.edu.hk |

Investigation of Supramolecular Structures in Complexes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The investigation of supramolecular structures in metal complexes is crucial for understanding their packing in the solid state and for designing materials with specific properties. Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the formation of these assemblies. mdpi.com

A comprehensive search of the chemical literature indicates that there are no specific studies focused on the investigation of supramolecular structures of metal complexes formed with this compound. While the synthesis of coordination complexes with ligands containing nitro and thioether functionalities has been reported, detailed analyses of the resulting supramolecular architectures for complexes of this compound are not available. nih.govnih.gov

Future Research Directions and Translational Potential

Development of Novel Derivatized Scaffolds

The foundational structure of 5-nitro-2-(phenylthio)benzoic acid is ripe for chemical modification to generate novel derivatives with enhanced or entirely new properties. The synthesis of analogs can be strategically designed to probe structure-activity relationships. For instance, modifications to the phenylthio group, such as the introduction of different substituents on the phenyl ring or its replacement with other alkyl or aryl thioethers, could significantly influence the compound's biological activity. sigmaaldrich.combldpharm.com Similarly, altering the position or nature of the electron-withdrawing nitro group could modulate its reactivity and interaction with biological targets. nih.gov

The synthesis of photoaffinity analogs, such as 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, has already demonstrated the utility of derivatization for creating molecular probes to investigate biological targets like chloride channels. nih.gov Future efforts could focus on creating a diverse library of derivatives through techniques like parallel synthesis to accelerate the discovery of compounds with optimized properties. The preparation of related structures, such as 2-(phenylthio)-5-trifluoromethyl-benzoic acid, further highlights the synthetic accessibility of this class of compounds. prepchem.com

Advanced Mechanistic Studies of Biological Actions

While initial research has pointed towards several potential biological activities for this compound and its analogs, including the inhibition of chloride channels and potential anticancer effects, the precise molecular mechanisms often remain to be fully elucidated. Future research should employ advanced techniques to dissect these mechanisms.

For instance, studies on the analog 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) have shown that it can induce apoptosis in human lens epithelial cells through the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress. nih.gov Further investigations could utilize transcriptomics, proteomics, and metabolomics to identify the specific cellular pathways affected by these compounds. Detailed enzymatic assays are also needed to confirm and characterize the inhibition of enzymes potentially involved in its biological effects. Additionally, the finding that NPPB acts as a GPR35 agonist opens up a new avenue for mechanistic exploration. nih.gov

Exploration of Untapped Applications in Diverse Fields

The potential applications of this compound and its derivatives extend beyond their currently explored biological activities. The inherent chemical properties of this scaffold suggest its utility in other scientific domains.

Table 1: Potential Untapped Applications

| Field | Potential Application | Rationale |

| Materials Science | Development of novel polymers or functional materials. | The aromatic and nitro functionalities can be exploited for polymerization reactions or to impart specific electronic or optical properties to materials. |

| Agrochemicals | Synthesis of new herbicides or pesticides. | The nitroaromatic structure is a common feature in many agrochemicals, suggesting potential for development in this area. |

| Organic Synthesis | Use as a versatile chemical intermediate. | The reactive functional groups allow for its use as a building block in the synthesis of more complex molecules. |

Further research in these areas could uncover novel and valuable applications for this class of compounds.

Integration of Computational and Experimental Approaches for Drug Discovery (non-clinical)

The integration of computational modeling with experimental studies offers a powerful strategy for accelerating the non-clinical drug discovery process for derivatives of this compound. Computational approaches can be used to predict the properties and activities of virtual compound libraries, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. bu.edu.eg

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the chemical structures of derivatives with their biological activities. Molecular docking studies can predict the binding modes of these compounds with their biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent and selective inhibitors. researchgate.net For example, computational studies on other nitro-containing benzoic acid derivatives have been used to investigate their antioxidant activity. scielo.org.zaresearchgate.net These in silico methods, when used in a synergistic feedback loop with experimental validation, can significantly streamline the identification and optimization of lead compounds for various therapeutic areas.

Q & A

Q. What are the established synthetic routes for 5-Nitro-2-(phenylthio)benzoic acid, and how can its purity and structural integrity be validated?

Synthesis of this compound involves introducing a phenylthio group at the 2-position of benzoic acid, followed by nitration at the 5-position. Patent literature describes analogous methods for synthesizing 2-(substituted sulfur) benzoic acid derivatives, such as nucleophilic aromatic substitution or coupling reactions using thiophenol derivatives under controlled pH and temperature . Post-synthesis, purity is validated via HPLC with UV detection (comparing retention times to standards), while structural confirmation requires NMR spectroscopy (1H/13C for aromatic substitution patterns) and high-resolution mass spectrometry (HRMS) to identify the molecular ion [M-H]− at m/z 290.0194 (C₁₃H₈NO₄S). LC-MS platforms optimized for benzoic acid derivatives enable sensitive quantification, with detection limits in the nanomolar range .

Q. What is the primary mechanism of action of this compound in biological systems?

The compound acts as a chloride channel inhibitor, modulating ion transport in cellular systems. Structurally related analogs like NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) block volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs), as demonstrated in electrophysiological studies . For example, in vascular smooth muscle cells, hypotonic stress-induced chloride currents are suppressed by similar inhibitors, with IC₅₀ values in the micromolar range . Researchers should validate target specificity using competitive antagonists (e.g., DIDS for VRACs) and control for off-target effects via knockout models or siRNA silencing .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s efficacy in modulating ion channels?

Experimental Design:

- Electrophysiology: Use whole-cell patch clamp recordings to measure chloride currents under varying osmotic conditions (e.g., hypotonic vs. isotonic solutions). Compare current-voltage relationships before and after compound application (10–100 µM) .

- Pharmacological Controls: Include known inhibitors (e.g., NPPB for VRACs, DIDS for anion exchangers) to confirm target specificity .

- Cell Models: Select cell lines with well-characterized chloride channel expression (e.g., Chlamydomonas for nitrate transport systems, human glioblastoma cells for apoptosis studies) .

- Dose-Response Analysis: Determine IC₅₀ values using serial dilutions (1–200 µM) and nonlinear regression analysis .

Q. How can contradictory data on its inhibitory effects across different cell types be resolved?

Case Example: In Chlamydomonas reinhardtii, System III (high CO₂-induced nitrate transport) is unaffected by chloride or NPPB analogs, while System IV (low CO₂-induced transport) is NPPB-sensitive . To address such discrepancies:

- Mechanistic Profiling: Evaluate channel isoform expression (e.g., LRRC8 subunits for VRACs) via qPCR or Western blot .

- Environmental Context: Replicate experimental conditions (e.g., CO₂ levels, ammonium concentrations) from conflicting studies .

- Cross-Validation: Use dual inhibitors (e.g., NPPB + DIDS) to dissect overlapping channel contributions .

Q. What structural modifications influence the activity of this compound?

Structure-Activity Relationship (SAR) Insights:

- Phenylthio Group: Replacement with sulfone or sulfoxide (e.g., 2-(phenylsulfonyl) derivatives) reduces lipid solubility and membrane permeability, altering inhibitory potency .

- Nitro Position: Shifting the nitro group from the 5- to 3-position diminishes anion affinity due to altered electron-withdrawing effects .

- Side Chain Variations: Analogous compounds like NDPB (5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid) show enhanced VRAC blockade compared to NPPB, suggesting hydrophobic side chains improve binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.